2-[[(2E)-2-(2-Amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-6-methoxycarbonyl-3-oxo-2,7-dihydro-1H-pyrazolo[1,2-a]pyrazole-5-carboxylic acid
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Overview
Description
Preparation Methods
The synthesis of LY 173013 involves the formation of a bicyclic pyrazolidinone structure. The synthetic route typically includes the following steps:
Formation of the pyrazolidinone ring: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of functional groups: Various functional groups are introduced to the bicyclic structure to enhance its antibacterial properties.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve a high purity level of 98%.
Industrial production methods for LY 173013 are not widely documented, but they likely follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
LY 173013 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
LY 173013 has several scientific research applications, including:
Chemistry: It is used as a model compound for studying the properties and reactions of bicyclic pyrazolidinones.
Biology: Its antibacterial properties make it a valuable compound for studying bacterial resistance mechanisms and developing new antibiotics.
Medicine: LY 173013 is investigated for its potential use in treating bacterial infections.
Industry: It is used in the development of antibacterial coatings and materials
Mechanism of Action
LY 173013 exerts its antibacterial effects by targeting bacterial enzymes such as β-lactamases and penicillin-binding proteins. These enzymes are crucial for bacterial cell wall synthesis, and their inhibition leads to the disruption of cell wall formation, ultimately causing bacterial cell death.
Comparison with Similar Compounds
LY 173013 is unique due to its bicyclic pyrazolidinone structure and aza-γ-lactam ring. Similar compounds include other β-lactam antibiotics such as penicillins and cephalosporins. LY 173013’s unique structure provides it with distinct antibacterial properties and mechanisms of action.
If you have any more questions or need further details, feel free to ask!
Properties
CAS No. |
126165-78-4 |
---|---|
Molecular Formula |
C15H16N6O7S |
Molecular Weight |
424.4 g/mol |
IUPAC Name |
2-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-6-methoxycarbonyl-3-oxo-2,7-dihydro-1H-pyrazolo[1,2-a]pyrazole-5-carboxylic acid |
InChI |
InChI=1S/C15H16N6O7S/c1-27-14(26)6-3-20-4-7(12(23)21(20)10(6)13(24)25)17-11(22)9(19-28-2)8-5-29-15(16)18-8/h5,7H,3-4H2,1-2H3,(H2,16,18)(H,17,22)(H,24,25)/b19-9+ |
InChI Key |
LBQXXYPVUCVIOC-DJKKODMXSA-N |
Isomeric SMILES |
COC(=O)C1=C(N2C(=O)C(CN2C1)NC(=O)/C(=N/OC)/C3=CSC(=N3)N)C(=O)O |
SMILES |
COC(=O)C1=C(N2C(=O)C(CN2C1)NC(=O)C(=NOC)C3=CSC(=N3)N)C(=O)O |
Canonical SMILES |
COC(=O)C1=C(N2C(=O)C(CN2C1)NC(=O)C(=NOC)C3=CSC(=N3)N)C(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
3-((2,3-dihydro-5-methoxy-3-oxo-2-benzofuranyl)methyl)benzoic acid LY 171859 LY-171859 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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